molecular formula C12H14F3NO2 B3056149 Valine, N-[4-(trifluoromethyl)phenyl]- CAS No. 69409-79-6

Valine, N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B3056149
CAS No.: 69409-79-6
M. Wt: 261.24 g/mol
InChI Key: NZPWGWAEKDSVFN-JTQLQIEISA-N
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Description

Valine, N-[4-(trifluoromethyl)phenyl]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of valine, N-[4-(trifluoromethyl)phenyl]- is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in viral replication and cancer cell growth. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Valine, N-[4-(trifluoromethyl)phenyl]- has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes, modulate the immune system, and reduce inflammation. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

Valine, N-[4-(trifluoromethyl)phenyl]- has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its mechanism of action is not fully understood, and further research is needed to determine its potential applications.

Future Directions

There are several future directions for research on valine, N-[4-(trifluoromethyl)phenyl]-. These include further studies on its mechanism of action, potential applications in medicinal chemistry and pharmacology, and its effects on cognitive function and neuroprotection. Additionally, studies on the toxicity and safety of valine, N-[4-(trifluoromethyl)phenyl]- are needed to determine its potential as a therapeutic agent.
Conclusion:
Valine, N-[4-(trifluoromethyl)phenyl]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its potential as a therapeutic agent.

Scientific Research Applications

Valine, N-[4-(trifluoromethyl)phenyl]- has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antiviral, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

(2S)-3-methyl-2-[4-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-7(2)10(11(17)18)16-9-5-3-8(4-6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPWGWAEKDSVFN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539077
Record name N-[4-(Trifluoromethyl)phenyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69409-79-6
Record name N-[4-(Trifluoromethyl)phenyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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